![molecular formula C10H20N2O4 B7979677 tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B7979677.png)
tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
Overview
Description
tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy(methyl)amino group, and a carbamate moiety. It is often used as a reactant in the synthesis of other compounds, particularly in the development of inhibitors for specific enzymes.
Preparation Methods
The synthesis of tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(methoxy(methyl)amino)-1-methyl-2-oxoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy(methyl)amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Medicine: Its derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate can be compared with similar compounds such as tert-Butyl (2R)-2-[[methoxy(methyl)amino]carbonyl]-4-morpholinecarboxylate . While both compounds contain the tert-butyl and methoxy(methyl)amino groups, the presence of the morpholine ring in the latter provides different chemical properties and potential applications. The uniqueness of this compound lies in its specific structure, which makes it suitable for the synthesis of enzyme inhibitors and other specialized compounds.
Properties
IUPAC Name |
tert-butyl N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQIGBOSLQHOBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501007753 | |
Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]-N-methoxy-N-methylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501007753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87694-49-3 | |
Record name | tert-Butyl 2-(methoxy(methyl)amino)-1-methyl-2-oxoethylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087694493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]-N-methoxy-N-methylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501007753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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